molecular formula C16H14O3 B12509710 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12509710
M. Wt: 254.28 g/mol
InChI Key: WSEGRADBFAKNHQ-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It is a member of the chalcone family, which are aromatic ketones with two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones.

    Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated derivatives

Scientific Research Applications

3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy group, which may affect its biological activity.

    3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the hydroxyl group, which may influence its reactivity and applications.

Uniqueness

The presence of both hydroxyl and methoxy groups in 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one makes it unique

Properties

IUPAC Name

3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEGRADBFAKNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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